N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cycloannulation of amidines with ketones under basic conditions . This reaction is facilitated by reagents such as potassium carbonate and involves the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly methods. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions can be employed . This method is advantageous due to its broad substrate scope and tolerance for various functional groups.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the trifluoromethyl group enhances its stability and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C29H23F3N4O |
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Molecular Weight |
500.5 g/mol |
IUPAC Name |
N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C29H23F3N4O/c1-20-12-14-23(15-13-20)24-16-26(29(30,31)32)36-27(33-24)17-25(34-36)28(37)35(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3 |
InChI Key |
YDSGIXINOJSISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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